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Calpain Inhibitor V

Cat. No.: B12378291
M. Wt: 407.5 g/mol
InChI Key: OHIYFORUMMIZOD-HKUYNNGSSA-N
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Description

Overview of the Calpain Superfamily

The calpain superfamily is broadly categorized into two main subfamilies: classical and non-classical calpains. This classification is primarily based on their domain architecture. nih.gov

The most extensively studied members of the calpain family are the classical isoforms, Calpain-1 (µ-calpain) and Calpain-2 (m-calpain). nih.govtaylorandfrancis.com These are ubiquitously expressed in mammals and are heterodimers, consisting of a large catalytic subunit (encoded by CAPN1 for Calpain-1 and CAPN2 for Calpain-2) and a common small regulatory subunit, CAPNS1 (also known as CAPN4). researchgate.nettaylorandfrancis.com

The large catalytic subunit of classical calpains is characterized by several distinct domains:

Domain I (N-terminal anchor helix): This region is involved in regulating calpain activation and undergoes autolysis upon calcium binding. taylorandfrancis.com

Domain II (Protease Core): This domain is composed of two subdomains, PC1 and PC2, which form the active site containing the catalytic triad (B1167595) of cysteine, histidine, and asparagine residues. taylorandfrancis.comresearchgate.net

Domain III (Calpain-type Beta-Sandwich domain - CBSW): Previously known as the C2-like domain, this domain is involved in binding calcium and phospholipids. taylorandfrancis.com

Domain IV (Penta-EF-hand domain - PEF(L)): This C-terminal domain contains five EF-hand calcium-binding motifs and is crucial for the dimerization with the small regulatory subunit. taylorandfrancis.com

The small regulatory subunit, CAPNS1 , consists of:

Domain V (Glycine-rich domain - GR): An unstructured region located at the N-terminus. researchgate.net

Domain VI (Penta-EF-hand domain - PEF(S)): This C-terminal domain is homologous to the PEF(L) domain of the large subunit and facilitates the heterodimer formation. researchgate.nettaylorandfrancis.com

Activation of classical calpains is a calcium-dependent process. In the absence of calcium, the catalytic triad within the active site is not properly assembled, rendering the enzyme inactive. nih.govembopress.org Upon binding of calcium ions to the EF-hand domains in both the large and small subunits, a series of conformational changes occur. nih.govnih.gov These changes lead to the proper alignment of the catalytic residues, the opening of the active site cleft, and the dissociation of the N-terminal anchor helix, ultimately resulting in an active enzyme. nih.govnih.gov

Table 1: Classical Calpain Isoforms and Their Subunits

Isoform Catalytic Subunit Gene Common Regulatory Subunit Key Characteristics
Calpain-1 (µ-calpain) CAPN1 CAPNS1 Ubiquitously expressed, heterodimeric
Calpain-2 (m-calpain) CAPN2 CAPNS1 Ubiquitously expressed, heterodimeric

Non-classical calpains represent a more diverse group within the calpain superfamily and often lack some of the characteristic domains found in their classical counterparts. nih.govnih.gov Many non-classical calpains are monomers and typically possess the core protease domain (CysPc) but may lack the penta-EF-hand domains. researchgate.net

A notable example is Calpain-5 (CAPN5), the structure of which has revealed unique features compared to classical calpains. nih.govnih.gov CAPN5 contains elongated, flexible loops within its protease core that are absent in classical calpains. nih.govosti.gov These structural distinctions can alter the enzyme's activity and substrate specificity independently of its calcium requirements. nih.gov The activation mechanisms and regulatory processes for many non-classical calpains are still under investigation and appear to be more varied than those of the classical calpains. nih.gov

Endogenous Regulation of Calpain Activity: The Role of Calpastatin

The activity of calpains is tightly controlled within the cell to prevent unwanted proteolysis. The primary endogenous inhibitor of classical calpains is calpastatin. nih.gov

Calpastatin is an intrinsically unstructured protein that specifically inhibits the activity of calpains in a calcium-dependent manner. nih.gov It contains four repetitive inhibitory domains, each capable of inhibiting one calpain molecule. nih.gov The inhibitory process is unique and highly specific.

The binding of calpastatin to calpain only occurs in the presence of calcium, as the inhibitory domains of calpastatin recognize multiple low-affinity sites that are only exposed on the calcium-bound, active form of the enzyme. nih.gov Upon binding, calpastatin occupies both sides of the active site cleft of calpain. nih.gov Remarkably, although a portion of the calpastatin molecule passes through the active site, it evades cleavage by forming a loop that extends out and around the catalytic cysteine residue. nih.gov This novel mechanism ensures a tight and specific inhibition without the inhibitor itself being degraded. nih.gov

The expression levels of calpastatin are critical for maintaining cellular homeostasis and regulating the physiological functions of calpains. These functions include cell motility, signal transduction, and cell cycle progression. nih.govplos.org The balance between calpain and calpastatin levels can shift during development and in various pathological states. nih.govnih.gov

For instance, an increase in calpastatin expression can be neuroprotective by preventing excessive calpain-mediated proteolysis in conditions like Machado-Joseph disease. nih.govresearchgate.net Conversely, a decrease in the calpastatin-to-calpain ratio can lead to uncontrolled calpain activity, contributing to cellular damage. mdpi.com The expression of calpastatin itself is subject to regulation, and its phosphorylation has been shown to negatively regulate calpain activity, adding another layer of control to this intricate system. mdpi.com Overexpression of calpastatin has been shown to favor the differentiation of neural stem cells, highlighting its role in cell fate decisions. plos.org The calpain/calpastatin system is also implicated in traumatic brain injury, where calcium dysregulation leads to aberrant calpain activation. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30FN3O4 B12378291 Calpain Inhibitor V

Properties

Molecular Formula

C21H30FN3O4

Molecular Weight

407.5 g/mol

IUPAC Name

N-[(2S)-1-[[(3S)-1-fluoro-2-oxo-5-phenylpentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]morpholine-4-carboxamide

InChI

InChI=1S/C21H30FN3O4/c1-15(2)19(24-21(28)25-10-12-29-13-11-25)20(27)23-17(18(26)14-22)9-8-16-6-4-3-5-7-16/h3-7,15,17,19H,8-14H2,1-2H3,(H,23,27)(H,24,28)/t17-,19-/m0/s1

InChI Key

OHIYFORUMMIZOD-HKUYNNGSSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)CF)NC(=O)N2CCOCC2

Canonical SMILES

CC(C)C(C(=O)NC(CCC1=CC=CC=C1)C(=O)CF)NC(=O)N2CCOCC2

Origin of Product

United States

Calpain Inhibitor V: Context Within the Landscape of Calpain Inhibitor Research

Evolution of Calpain Inhibitor Design and Development

The journey to develop effective calpain inhibitors has been marked by a continuous refinement of chemical structures and mechanistic understanding. Early efforts focused on mimicking the substrate of the enzyme, leading to several historical classes of inhibitors that, while effective, often lacked specificity.

Historical Classes of Calpain Inhibitors (e.g., Peptidyl Aldehydes, Epoxysuccinates, Ketoamides)

The initial waves of synthetic calpain inhibitors were dominated by peptidic compounds designed to interact with the enzyme's active site. These can be broadly categorized into reversible and irreversible inhibitors. nih.gov

Peptidyl Aldehydes: This class, which includes compounds like Calpeptin (B1683957) and ALLN, represents reversible inhibitors. tandfonline.comscbt.com They function by forming a reversible covalent bond, a hemithioacetal, with the catalytic cysteine residue in the calpain active site. researchgate.net

Peptidyl Epoxysuccinates: This group consists of irreversible peptidyl inhibitors of calpain. nih.gov They form a stable, irreversible bond with the active site cysteine, permanently inactivating the enzyme.

Peptidyl α-Ketoamides: Like aldehydes, α-ketoamides are generally reversible inhibitors. nih.govresearchgate.net This class has been extensively developed due to improved metabolic stability compared to aldehydes. researchgate.net They also interact with the active site cysteine, forming a hemithioketal. researchgate.net Many inhibitors in this class were created by systematically replacing the aldehyde groups of earlier inhibitors with an α-ketoamide moiety. igakuken.or.jp

While these foundational classes proved effective in inhibiting calpain activity, a significant limitation was their lack of specificity, as they often cross-reacted with other cysteine proteases like cathepsins. nih.govresearchgate.net

Emergence of Specific Inhibitors within Research Frameworks

The challenge of poor specificity prompted researchers to devise new strategies for more targeted calpain inhibition. A major breakthrough came from elucidating the three-dimensional structures of calpain and understanding its interaction with its natural endogenous inhibitor, calpastatin. nih.govacs.org Calpastatin inhibits calpain with high specificity by interacting with multiple sites on the enzyme, not just the active site. nih.govnih.gov

This knowledge spurred the development of novel inhibitor classes:

Peptidomimetic Inhibitors: These were designed based on the primary sequence of calpastatin. tandfonline.com While early versions suffered from poor cell permeability, newer iterations have overcome this by linking the active sequence to lipid-soluble molecules. tandfonline.com This approach has yielded inhibitors with significantly higher specificity for calpains over other proteases. tandfonline.comacs.org

Macrocyclic Peptides: Inspired by the way a loop region in calpastatin interacts with the calpain active site, researchers have designed macrocyclic peptide inhibitors that show considerable specificity. igakuken.or.jpresearchgate.net

This evolution represents a shift from simply blocking the active site to a more nuanced approach of mimicking natural inhibitory mechanisms to achieve greater selectivity. igakuken.or.jp

Classification and Structural Features of Calpain Inhibitor V and Related Compounds

Within this landscape, this compound (also known as Mu-Val-HPh-FMK) is classified as a potent, cell-permeable, and irreversible inhibitor of calpain. medchemexpress.commerckmillipore.com Its chemical structure is defined by the empirical formula C₂₁H₃₀FN₃O₄ and a molecular weight of 407.48. sigmaaldrich.com The "FMK" designation indicates it is a fluoromethylketone derivative, which places it firmly in the category of irreversible, active site-directed inhibitors.

Active Site-Directed Inhibition Mechanisms

Active site-directed inhibitors function by directly binding to and blocking the catalytic machinery of the calpain enzyme. The catalytic center of calpain consists of a triad (B1167595) of amino acid residues (Cysteine, Histidine, and Asparagine) that work in concert to cleave substrate proteins. researchgate.net

Inhibitors like this compound, a fluoromethylketone, are designed to form a stable, covalent bond with the crucial cysteine residue of the catalytic triad. scbt.com This irreversible interaction permanently inactivates the enzyme, preventing it from binding and cleaving its natural substrates. medchemexpress.commerckmillipore.com The specificity of these inhibitors is determined by the peptidyl portion of the molecule, which mimics the amino acid sequence of a natural calpain substrate, guiding the inhibitor to the active site cleft. acs.org The endogenous inhibitor calpastatin also operates by occupying the active site cleft, but it cleverly avoids being cleaved by looping out and around the active site cysteine. nih.gov

Molecular and Cellular Mechanisms of Calpain Inhibition

Regulation of Intracellular Signaling Pathways by Calpain Inhibition

Calpains are integral components of cellular signaling networks. By cleaving key proteins, they can activate or deactivate entire pathways. Consequently, inhibitors of calpain can significantly influence these intracellular signaling cascades.

The role of calpain in regulating MAPK pathways is complex. Some studies indicate that calpain activity can influence the activation of extracellular signal-regulated kinase (ERK). researchgate.net In certain cellular contexts, calpain inhibition has been shown to impair the progression of cells through the G1 stage of the cell cycle, an event often linked to MAPK signaling. nih.gov However, the precise and universal effects of calpain inhibition on the ERK, p38, and JNK pathways can be cell-type and stimulus-dependent and require further detailed investigation.

The interaction between calpain and the PI3K/Akt pathway, a central regulator of cell survival and growth, is multifaceted. Research indicates that calpains can negatively regulate the PI3K/Akt pathway by cleaving the p110α catalytic subunit of PI3K, which reduces its lipid kinase activity. nih.gov Pharmacological inhibition of calpain with inhibitors like ALLN was shown to increase the phosphorylation of Akt, suggesting an enhancement of pathway activity. nih.govresearchgate.net This effect is proposed to occur because inhibiting calpain preserves the integrity of PI3K. nih.gov Conversely, other studies have found that calpain can act downstream of PI3K. In pulmonary artery smooth muscle cells, the calpain inhibitor MDL28170 attenuated PDGF-induced Akt phosphorylation, suggesting that in this context, calpain activity is required for full Akt activation. nih.gov This suggests the interplay is highly dependent on the cellular context and signaling dynamics. nih.govresearchgate.net

Calpain inhibition significantly impacts the NF-κB signaling pathway, a master regulator of inflammation and cell survival. A key mechanism involves the inhibitor of NF-κB, IκBα. Calpain can directly cleave IκBα, liberating NF-κB to translocate to the nucleus and activate gene expression. researchgate.net By preventing the degradation of IκBα, calpain inhibitors effectively suppress the activation of the NF-κB pathway. nih.govresearchgate.net This has been observed in models of ischemia, where calpain inhibition suppressed the PARP-NF-κB signaling-mediated inflammatory response. researchgate.net Information regarding a direct link between Calpain Inhibitor V and the NFAT (Nuclear Factor of Activated T-cells) signaling pathway is not detailed in the provided search results.

Interactive Table: Effect of Calpain Inhibition on Intracellular Signaling Pathways Use the filter to select a specific pathway to see the effects and inhibitors mentioned in research.

Signaling PathwayEffect of Calpain InhibitionInhibitor(s) StudiedReferences
PI3K/AktCan enhance Akt phosphorylation by preventing PI3K cleavage, but can also attenuate Akt phosphorylation in other contexts.ALLN, MDL28170 nih.govresearchgate.netnih.gov
NF-κBSuppresses pathway activation by preventing the proteolytic degradation of the inhibitor IκBα.MDL28170, General Calpain Inhibitors nih.govresearchgate.net

Regulation of Cyclin-Dependent Kinase 5 (Cdk5) Activity

Calpain inhibitors exert significant regulatory effects on the activity of Cyclin-Dependent Kinase 5 (Cdk5), a proline-directed serine/threonine kinase crucial in various neuronal processes. acs.org Under pathological conditions characterized by elevated intracellular calcium, the calcium-dependent protease calpain cleaves the Cdk5 activator p35 into a more stable and hyperactive fragment, p25. acs.org This conversion leads to deregulated and prolonged Cdk5 activity, which is implicated in the pathogenesis of several neurodegenerative diseases. acs.orgnih.gov

The calpain inhibitor MDL28170 has been shown to intervene in this pathway. In a rat model of spinal cord injury, administration of MDL28170 successfully attenuated the conversion of p35 to p25. oup.com This inhibition of p35 truncation consequently prevents the hyperactivation of Cdk5. oup.com Studies have demonstrated that attenuating Cdk5 hyperactivity through the use of calpain inhibitors like MDL28170 can promote neuronal viability. nih.gov For instance, in models of prion protein (PrP)-induced neurotoxicity, both the Cdk5 inhibitor roscovitine (B1683857) and the calpain inhibitor MDL28170 were able to reverse tau hyperphosphorylation and prevent neuronal death, indicating Cdk5's role in this process. acs.org By preventing the calpain-mediated cleavage of p35, MDL28170 helps to maintain Cdk5 activity at physiological levels, thereby mitigating downstream pathological events such as tau hyperphosphorylation and neurodegeneration. oup.comnih.gov

Effects on Fundamental Cellular Processes

Cell Migration and Adhesion Modulation

Calpains are recognized as key regulators of cell migration, a fundamental process in development, immune response, and wound healing, as well as in pathological conditions like cancer metastasis. patsnap.com The process of cell migration involves the dynamic regulation of cell adhesion to the extracellular matrix. Calpains contribute to this by cleaving proteins found in focal adhesions, such as focal adhesion kinase (FAK) and talin, which facilitates the disassembly of these adhesive structures and promotes cell motility. nih.gov

Inhibition of calpain activity has been shown to modulate these processes. For example, the calpain inhibitor calpeptin (B1683957) can block growth factor-induced cell migration. nih.gov While specific studies on MDL28170's direct and isolated effect on cell migration and adhesion are not extensively detailed in the provided results, the general role of calpain inhibitors in these processes is well-established. scbt.com Calpain activity is linked to tumor cell migration and invasion, suggesting that inhibitors could slow or prevent the spread of cancer cells. patsnap.com

Cell Proliferation and Differentiation Control

Calpain activity is integral to the regulation of cell proliferation and differentiation in various cell types. nih.gov The inhibition of calpain has been demonstrated to affect the cell cycle and, consequently, cell growth. For instance, the use of calpain inhibitors can reversibly inhibit cell cycle progression. nih.gov

Research using different calpain inhibitors has consistently shown an anti-proliferative effect. The cell-permeable calpain inhibitor ZLLY-CHN2 diminishes the growth rate of Chinese hamster ovary (CHO) cells. nih.gov Similarly, calpain inhibitors have been found to reduce the proliferation of peripheral blood T cells in vitro. researchgate.net This reduction in cell yield is associated with a decrease in the number of cell divisions and an elongation of the mitotic cycle. researchgate.net In the context of cancer, Gq signaling can inhibit Wnt/β-catenin-regulated cell proliferation by promoting the calpain-mediated degradation of β-catenin. nih.gov While direct studies on MDL28170's role in cell proliferation are not specified in the search results, the evidence from other calpain inhibitors strongly indicates that it would likely exert an inhibitory effect on cell proliferation by interfering with calpain-dependent cell cycle progression.

Apoptotic and Non-Apoptotic Cell Death Pathways

Calpain inhibitors, including MDL28170, play a significant role in modulating both apoptotic and non-apoptotic cell death pathways. Under conditions of cellular stress, such as traumatic brain injury or hypoxia-ischemia, calpain activation is a key event leading to cell death. nih.govnih.gov

MDL28170 has demonstrated neuroprotective effects by inhibiting both necrosis and apoptosis. nih.gov In a neonatal rat model of hypoxic-ischemic brain injury, MDL28170 treatment significantly decreased the number of necrotic and apoptotic cells. nih.gov This was associated with the suppression of α-spectrin breakdown products, which are markers for calpain and caspase-3 activation, respectively. nih.gov

Further research has elucidated the molecular mechanisms behind MDL28170's anti-apoptotic effects. In a model of traumatic brain injury, MDL28170 was found to reduce cell apoptosis by inhibiting the NF-κB signaling pathway. nih.govresearchgate.net It decreased the expression of the pro-apoptotic protein Bax while not significantly affecting the anti-apoptotic protein Bcl-2. researchgate.net Additionally, MDL28170 has been shown to prevent the release of Apoptosis-Inducing Factor (AIF) from mitochondria, a critical step in a caspase-independent apoptotic pathway. nih.gov In isolated heart mitochondria, pretreatment with MDL28170 prevented calcium-induced AIF release, thereby reducing cell death. nih.gov

The protective effects of MDL28170 are not limited to neuronal cells. It also enhances the survival of transplanted bone marrow-derived mesenchymal stem cells and Schwann cells in injured tissues by reducing apoptosis. selleckchem.comnih.gov

Model SystemEffect of MDL28170MechanismReference
Neonatal Rat Hypoxic-Ischemic Brain InjuryDecreased necrotic and apoptotic cellsInhibition of calpain and caspase-3 activation nih.gov
Rat Traumatic Brain InjuryReduced cell apoptosisInhibition of NF-κB-IκB signaling pathway, decreased Bax expression nih.govresearchgate.net
Isolated Heart MitochondriaPrevented Ca2+-induced Apoptosis-Inducing Factor (AIF) releaseInhibition of mitochondrial calpain 1 nih.gov
Transplanted Stem/Schwann CellsEnhanced cell survivalReduced apoptosis selleckchem.comnih.gov

Autophagy Regulation

Autophagy is a cellular process for degrading and recycling cellular components, and its regulation is complex, with calpains playing a modulatory role. nih.govmdpi.com Calpains can negatively regulate autophagy by cleaving key autophagic proteins such as Beclin-1 and Atg5. nih.gov

The calpain inhibitor MDL28170 has been shown to influence autophagy, often in a protective manner. In a rat model of cardiac arrest with cerebral ischemia-reperfusion injury, administration of MDL28170 suppressed excessive autophagy. nih.govspandidos-publications.com This was evidenced by an upregulation of p62 and a downregulation of Beclin-1 and the LC3-II/LC3-I ratio, indicating an inhibition of the autophagic process that contributed to a neuroprotective effect. nih.govspandidos-publications.com

Conversely, in a human iPSC model of diabetic endotheliopathy, hyperglycemia was associated with impaired autophagy and increased calpain activity. nih.gov In this context, calpain inhibition with MDL28170 restored autophagy levels, which was associated with reduced mitochondrial fragmentation and improved vascular integrity. nih.gov This suggests that the effect of calpain inhibition on autophagy can be context-dependent, either suppressing detrimental excessive autophagy or restoring a beneficial homeostatic level of autophagy. nih.govnih.govnih.gov

Model SystemEffect of MDL28170 on AutophagyObserved OutcomeReference
Rat Cerebral Ischemia-Reperfusion InjurySuppressed autophagy (decreased Beclin-1 and LC3-II)Neuroprotection nih.govspandidos-publications.com
Human iPSC-derived Endothelial Cells (Hyperglycemia)Restored autophagy (increased BECLIN 1)Improved vascular integrity, reduced mitochondrial fragmentation nih.gov

Preclinical Applications of Calpain Inhibition in Disease Models

Neurodegenerative and Neurological Disorders

The overactivation of calpains, a family of calcium-dependent cysteine proteases, has been implicated in the pathophysiology of numerous neurodegenerative and neurological disorders. nih.govresearchgate.net This has led to the exploration of calpain inhibitors as a potential therapeutic strategy. nih.govresearchgate.net Preclinical studies utilizing various animal models have demonstrated the potential of calpain inhibition in mitigating neuronal damage and improving functional outcomes in conditions such as traumatic brain injury and spinal cord injury. nih.govfrontiersin.org

Traumatic Brain Injury (TBI) Models

Traumatic brain injury (TBI) triggers a cascade of secondary injury events, including the activation of calpains, which contribute significantly to neuronal death and axonal damage. mednexus.orgactamedica.orgumich.edu The use of Calpain Inhibitor V, also known as MDL28170, has been investigated in several preclinical TBI models to assess its neuroprotective effects. mednexus.orgnih.gov

Diffuse axonal injury (DAI) is a common and debilitating consequence of TBI, characterized by widespread damage to axons. actamedica.orgmdpi.com Calpain activation plays a crucial role in the progressive changes that lead to axonal degeneration, including alterations in the axolemma, the membrane surrounding the axon. mdpi.comupenn.edu

Studies in rat models of TBI have shown that the administration of this compound can significantly reduce traumatic axonal injury. mdpi.com In one study, pre-injury administration of MDL28170 was found to decrease the length of damaged axonal segments, providing direct evidence for the role of calpain-mediated proteolysis in altering axolemmal permeability. mdpi.com It is hypothesized that by inhibiting calpain, MDL28170 helps to halt further damage to the axolemma following the initial mechanical insult. mdpi.com While some research indicates that this compound can attenuate calpain activation, it may not always prevent other downstream consequences like tau proteolysis or impaired axonal transport. drexel.edu

Table 1: Effect of this compound on Axonal Injury in TBI Models

Model Intervention Key Findings Reference
Rat Impact Acceleration TBIPre-injury MDL28170Significantly reduced the average length of HRP-labeled (damaged) axonal segments. mdpi.com
Immature Rat Diffuse Brain InjuryMDL28170Attenuated calpain activation but did not decrease tau proteolysis or impaired axonal transport. drexel.edu

Beyond its effects on axons, this compound has been shown to exert neuroprotective effects on the survival of neurons following TBI. mednexus.org Research in mouse models of controlled cortical impact (CCI) has demonstrated that MDL28170 can reduce neuronal death. mednexus.orgnih.gov

Table 2: Neuroprotective Effects of this compound in TBI Models

Model Intervention Key Findings Reference
Mouse Controlled Cortical Impact (CCI)Post-injury MDL28170Reduced neuronal death but had no effect on injured volume. mednexus.org
Mouse Controlled Cortical Impact (CCI)Post-injury MDL28170Significantly reduced α-spectrin degradation in the hippocampus and cortex. nih.gov
Fluid Percussion Injury (FPI) ModelMDL28170Provided neuroprotection for axonal injury in the corpus callosum. nih.gov

Spinal Cord Injury (SCI) Models

The secondary injury cascade in SCI involves a complex interplay of processes including inflammation, excitotoxicity, and apoptosis, many of which are influenced by calpain activity. nih.govuky.eduresearchgate.net Calpain activation contributes to neuronal and oligodendrocyte death, as well as axonal degeneration. uky.edunih.gov

Studies have shown that inhibiting calpain can interfere with these destructive processes. For instance, the use of calpain inhibitors has been demonstrated to reduce apoptosis and the degradation of crucial neuronal proteins. researchgate.net The administration of MDL28170 has been shown to improve the survival of Schwann cells both in laboratory settings and after transplantation into an injured spinal cord. scielo.br

Table 3: Effects of this compound in Spinal Cord Injury Models

Model Intervention Key Findings Reference
Rat Contusion SCIPost-injury intraspinal microinjection of MDL28170Significantly improved locomotor function and increased tissue sparing. nih.govresearchgate.net
Rat Contusion SCIPost-injury intraspinal microinjection of MDL28170Significantly reduced lesion volume. nih.gov
In vitro / In vivo Schwann cell transplantationMDL28170Improved Schwann cell survival. scielo.br

Alzheimer's Disease (AD) Models

In Alzheimer's Disease, the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein are hallmark pathologies. Calpain activation is considered a key event linking Aβ-induced calcium dysregulation to downstream neurotoxic pathways.

This compound (MDL 28170) has demonstrated significant effects on the pathological processing of both tau and amyloid precursor protein (APP) in preclinical AD models. Overactive calpain cleaves the protein p35, an activator of cyclin-dependent kinase 5 (Cdk5), into the more stable and potent p25 fragment. This leads to the hyperactivation of Cdk5, which in turn hyperphosphorylates tau. In mouse models where AD was induced by the injection of Aβ peptides, treatment with MDL 28170 prevented the cleavage of p35 to p25, thereby blocking Cdk5 overactivation and subsequent tau hyperphosphorylation nih.gov.

Furthermore, research shows that Aβ can trigger the calpain-mediated generation of a toxic 17 kDa tau fragment. In cultured hippocampal neurons, pretreatment with MDL 28170 completely inhibited the formation of this neurotoxic fragment following exposure to pre-aggregated Aβ jneurosci.orgjneurosci.org. This intervention also significantly reduced Aβ-induced neuronal death, suggesting that inhibiting this specific tau cleavage is a crucial neuroprotective mechanism jneurosci.orgjneurosci.org.

The effect of this compound on Aβ production itself appears complex. One study using cells that overexpress a mutant form of APP found that MDL 28170 had a dose-dependent effect on the secretion of Aβ40. At lower concentrations (up to 10μM), the inhibitor caused an increase in secreted Aβ40, whereas at higher concentrations (20 to 40μM), the levels trended back toward baseline tennessee.edu. This suggests that calpain modulation of APP processing may be intricate and dependent on inhibitor concentration tennessee.edu.

Model SystemInhibitorKey FindingReference
Aβ-injected Mouse ModelMDL 28170Prevented p35 cleavage, Cdk5 overactivation, and tau hyperphosphorylation. nih.gov
Cultured Rat Hippocampal NeuronsMDL 28170Inhibited the generation of a 17 kDa neurotoxic tau fragment induced by Aβ. jneurosci.orgjneurosci.org
Cultured Cells Overexpressing Mutant APPMDL 28170Exhibited a dose-dependent, biphasic effect on Aβ40 secretion. tennessee.edu

Synapse loss is a major correlate of cognitive decline in Alzheimer's disease nih.gov. Calpain overactivation contributes directly to this by degrading essential synaptic proteins. Preclinical studies have shown that calpain inhibitors can protect synaptic structure and function. In mouse models of AD, treatment with this compound (MDL 28170) prevented a decrease in synaptic markers that typically occurs following Aβ injection nih.gov. By blocking the calpain-Cdk5 pathway, the inhibitor helps preserve the proteins necessary for synaptic transmission and plasticity nih.govjci.org. In aged mice exhibiting neurocognitive dysfunction, treatment with MDL-28170 was able to attenuate the loss of dendritic spines, further highlighting its role in preserving synaptic architecture ijbs.com.

Parkinson's Disease (PD) Models

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra and the presence of intracellular inclusions known as Lewy bodies, which are primarily composed of aggregated α-synuclein.

Calpain-mediated cleavage of α-synuclein can generate truncated species that are more prone to aggregation. Studies in cell culture models of PD show that inhibiting calpain can reduce the accumulation of these toxic α-synuclein oligomers researchgate.netpnas.org. In a mouse model of PD induced by the neurotoxin MPTP, treatment with this compound (MDL 28170) significantly attenuated the loss of nigral dopamine (B1211576) neurons and abolished the associated locomotor deficits researchgate.netnih.gov. This neuroprotection is linked to the reduction of calpain-mediated proteolysis that contributes to α-synuclein pathology researchgate.netsci.amresearchgate.net. Further research using midbrain neurons derived from patients with Gaucher's disease, a condition with high risk for parkinsonism, showed that MDL 28170 could prevent the accumulation of insoluble α-synuclein pnas.org.

Mitochondrial dysfunction is a central element in PD pathogenesis, leading to increased oxidative stress and calcium dysregulation, which in turn activates calpains in a destructive feedback loop imrpress.com. Studies have shown that dysfunctional mitochondria lead to an increase in cytosolic calcium, inducing calpain activation researchgate.net. This compound (MDL 28170) has been shown to confer neuroprotection in models where mitochondrial impairment is a key factor plos.orgplos.org. By inhibiting calpain, MDL 28170 helps break the cycle of mitochondrial damage and protease activation, thereby reducing neuronal loss and improving motor function in mouse models of PD plos.orgplos.org. In cellular models using patient-derived neurons with a Miro1 mutation linked to PD, the calpain inhibitor MDL 28170 was shown to reduce the calcium-dependent activation of calpain proteases, a key step in the neurodegenerative process oup.com.

Model SystemInhibitorKey FindingReference
MPTP Mouse ModelMDL 28170Attenuated loss of nigral dopamine neurons and improved locomotor deficits. researchgate.netnih.gov
Patient-derived Midbrain Neurons (Gaucher's Disease)MDL 28170Prevented clearance of insoluble α-synuclein mediated by other inhibitors. pnas.org
Patient-derived Neurons (Miro1 mutation)MDL 28170Reduced calcium-dependent activation of calpain proteases. oup.com

Multiple Sclerosis (MS) and Experimental Autoimmune Encephalomyelitis (EAE) Models

Multiple Sclerosis is a chronic autoimmune disease of the central nervous system characterized by inflammation, demyelination, and axonal degeneration. Calpain activation is implicated in both the inflammatory and neurodegenerative aspects of the disease. While many studies use a range of calpain inhibitors, the principles apply to the potential use of specific inhibitors like this compound.

In EAE, the primary animal model for MS, calpain inhibition has been shown to be highly effective. Treatment with calpain inhibitors attenuates disease severity by reducing inflammatory cell infiltration, demyelination, axonal damage, and neuronal death aimspress.comnih.govnih.gov. Specifically, MDL 28170 has been shown to prevent the inflammation-induced breakdown of neurofilament light chain in the spinal cord, a key marker of axonal injury diva-portal.org. Calpain inhibitors also modulate the immune response by decreasing pro-inflammatory Th1/Th17 responses and promoting regulatory T-cells nih.govsemanticscholar.org. This dual action on both neurodegenerative and inflammatory pathways makes calpain inhibition a promising therapeutic strategy for MS aimspress.comnih.gov.

Demyelination and Neurodegeneration Attenuation

Calpain inhibitors have demonstrated significant therapeutic potential in preclinical models of diseases characterized by demyelination and neurodegeneration, such as multiple sclerosis (MS). aimspress.comnih.gov In the experimental autoimmune encephalomyelitis (EAE) model, a primary animal model for MS, the administration of calpain inhibitors has been shown to attenuate disease progression by targeting both the inflammatory and neurodegenerative aspects of the disease. aimspress.comnih.gov

Activated calpains are implicated in the degradation of myelin basic protein (MBP) and other components of the myelin sheath. aimspress.com Furthermore, they contribute to axonal damage and neuronal death, which are key factors leading to irreversible disability in MS. aimspress.comnih.govnih.gov Studies have revealed that treatment with calpain inhibitors can reduce the loss of myelin, axonal damage, and the death of both neurons and oligodendrocytes in the spinal cords of EAE animals. aimspress.comnih.gov For instance, the calpain inhibitor CYLA has been shown to significantly reduce demyelination and markers of axonal injury in a chronic EAE model. nih.gov This neuroprotective effect is crucial as current MS therapies primarily focus on immunomodulation without directly addressing neurodegeneration. aimspress.comnih.gov

The mechanism behind this attenuation involves the direct inhibition of calpain-mediated proteolysis of cytoskeletal and myelin proteins. aimspress.commdpi.com In demyelinating conditions, there is an observed increase in calpain activity and a decrease in its endogenous inhibitor, calpastatin, creating an environment conducive to neurodegeneration. mdpi.com By inhibiting calpain, these compounds help preserve the structural integrity of axons and myelin sheaths, thereby mitigating the progression of neurological damage. aimspress.comnih.gov

Inflammatory Response Modulation

In addition to their neuroprotective effects, calpain inhibitors play a crucial role in modulating the inflammatory response within the central nervous system (CNS). aimspress.comnih.gov In the context of EAE, calpain inhibition has been shown to downregulate the pro-inflammatory Th1 and Th17 responses, which are key drivers of autoimmune inflammation in MS. aimspress.comnih.gov This leads to a decrease in the infiltration of inflammatory cells into CNS tissues. aimspress.com

Specifically, calpain inhibitors can suppress the production of several pro-inflammatory cytokines, including Interleukin-17 (IL-17), Interleukin-23 (IL-23), Tumor Necrosis Factor-alpha (TNF-α), and Granulocyte-colony stimulating factor (G-CSF). aimspress.com In studies using peripheral blood mononuclear cells from MS patients, calpain inhibition limited T-cell proliferation and upregulated the expression of Indoleamine 2,3-dioxygenase (IDO), an enzyme with immunoregulatory functions. aimspress.com

Furthermore, in models of traumatic brain injury (TBI), the calpain inhibitor MDL28170 has been shown to exert neuroprotective effects by reducing the expression of NF-κB and subsequently decreasing the release of the pro-inflammatory cytokines IL-1β and TNF-α. nih.govspandidos-publications.com This anti-inflammatory action helps to reduce the secondary damage cascade that follows the initial injury. spandidos-publications.commednexus.org The modulation of these inflammatory pathways highlights the dual therapeutic benefit of calpain inhibitors in neuroinflammatory and neurodegenerative diseases, addressing both the immune-mediated damage and the direct neuronal injury. aimspress.comnih.gov

Ischemic Brain Injury Models

Calpain inhibitors have been extensively studied for their neuroprotective effects in preclinical models of ischemic brain injury. nih.govahajournals.org The activation of calpains is a key event in the cascade of neuronal death following cerebral ischemia. nih.govahajournals.org The calpain inhibitor MDL 28170, in particular, has demonstrated significant efficacy in reducing infarct volume and improving neurological outcomes in rodent models of focal cerebral ischemia. ahajournals.orgahajournals.org

Research has shown that MDL 28170 provides neuroprotection even when administered with a significant delay after the onset of ischemia, a critical factor for clinical translation. ahajournals.orgahajournals.org In a rat model of temporary focal cerebral ischemia, administration of MDL 28170 up to 6 hours after the start of the ischemic event resulted in a substantial reduction in infarct volume. ahajournals.orgahajournals.org This therapeutic window is a significant finding, suggesting a longer timeframe for potential intervention in stroke patients. ahajournals.org

The protective mechanism of MDL 28170 in ischemic brain injury involves the suppression of both inflammatory and autophagic pathways. nih.govspandidos-publications.com In a rat model of cardiac arrest-induced cerebral ischemia-reperfusion injury, MDL 28170 was found to inhibit the expression of calpain-2, which in turn suppressed inflammation by downregulating pro-inflammatory cytokines like TNF-α and IL-1β. nih.govspandidos-publications.com It also modulated autophagy, further contributing to its neuroprotective effects. nih.gov

Table 1: Neuroprotective Efficacy of MDL 28170 in a Rat Model of Reversible Focal Cerebral Ischemia

Time of MDL 28170 Administration Post-Ischemia (hours)Neuroprotection (% Reduction in Infarct Volume)Reference
0.564 ± 9% ahajournals.org
380 ± 9% ahajournals.org
467 ± 12% ahajournals.org
646 ± 15% ahajournals.org
8No significant protection ahajournals.org

Sensory Neuropathy Models (e.g., Taxol-induced)

Calpain inhibitors have shown promise in mitigating the painful sensory neuropathy induced by chemotherapeutic agents like Taxol (paclitaxel). elsevier.esnih.govoup.com Taxol-induced peripheral neuropathy is a major dose-limiting side effect characterized by the degeneration of sensory axons. nih.govoup.com The activation of calpains has been implicated in this process of axonal degeneration. nih.govoup.com

In a rodent model of Taxol-induced neuropathy, systemic administration of the calpain inhibitor AK295 was found to reduce the degree of axonal degeneration in sensory nerve roots. nih.govoup.com This pathological improvement was accompanied by a significant betterment in clinical measures of neuropathy, including behavioral and electrophysiological functions. nih.govoup.com These protective effects were observed in both 3- and 6-week models of neuropathy, indicating a sustained benefit. nih.gov

In vitro studies using PC12 cells have further elucidated the mechanism of action. Taxol treatment was shown to activate both calpains and caspases in these cells. nih.govoup.com The calpain inhibitor AK295 effectively inhibited Taxol-induced calpain activation. nih.govoup.com Crucially, AK295 did not interfere with the primary antimitotic effects of Taxol on microtubules or caspase-mediated cell death, suggesting that it could be used to prevent neuropathy without compromising the anticancer efficacy of the chemotherapy. nih.govoup.com Another study found that prolonged exposure to Taxol leads to the degradation of neuronal calcium sensor-1 (NCS-1) via μ-calpain activation, which could be prevented by the calpain inhibitor AK295. pnas.org

Inflammatory and Immune System Modulation

Leukocyte Transmigration and Epithelial Junction Remodeling

Calpains play a critical role in the process of leukocyte transmigration across epithelial barriers, a key event in the inflammatory response. google.comnih.govsemanticscholar.org The migration of leukocytes, such as polymorphonuclear cells (PMNs), from the bloodstream into tissues requires the remodeling of epithelial junctions. google.comnih.gov Research has shown that calpains target and cleave junctional proteins that are essential for maintaining the integrity of the epithelial barrier, thereby facilitating the passage of leukocytes. google.comnih.govsemanticscholar.org

Specifically, in response to inflammatory signals like those from Toll-like receptor 2 (TLR2) agonists, calcium fluxes within epithelial cells activate calpains. nih.gov These activated calpains then cleave transmembrane junctional proteins such as E-cadherin and occludin. google.comnih.govsemanticscholar.org This cleavage occurs without causing a complete breach of the epithelial barrier integrity but creates a path for leukocytes to move through the paracellular space. nih.gov

The use of calpain inhibitors can prevent this epithelial junction reorganization. google.com By inhibiting calpain activity, the cleavage of E-cadherin, occludin, and the junction-associated protein ezrin is reduced or prevented. google.comsemanticscholar.org This leads to enhanced stability of adherens and tight junctions, which in turn blocks leukocyte transmigration. google.comnih.gov For instance, in a mouse model of P. aeruginosa infection, the administration of calpain inhibitors was shown to decrease PMN transepithelial migration. nih.gov

Mast Cell Adhesion Regulation

Calpain activity is also involved in regulating the adhesion of mast cells, which are key players in allergic and inflammatory responses. aai.orgnih.gov The adhesion of mast cells to extracellular matrix components, such as fibronectin, is a crucial step that modulates their activity, including mediator production and secretion. aai.org

Studies using the human mast cell line HMC-1 have demonstrated that nitric oxide (NO) donors can down-regulate mast cell adhesion to fibronectin. aai.orgnih.gov This effect was found to be mediated, at least in part, through the inhibition of the cysteine protease calpain. aai.org Calpain inhibitors were shown to mimic the effect of NO, leading to a dose-dependent decrease in the ability of HMC-1 cells to adhere to fibronectin. aai.org

Further research has confirmed that calpain activity is required for IgE-mediated mast cell activation. nih.gov Inhibition of calpain using various specific inhibitors significantly reduced IgE-mediated mast cell degranulation and the production of pro-inflammatory cytokines like TNF and IL-6 in vitro. nih.gov This suggests that calpains are a novel therapeutic target for regulating mast cell activity in inflammatory disorders. aai.orgnih.gov

Table 2: Inhibition of HMC-1 Mast Cell Adhesion to Fibronectin by Calpain Inhibitors

Calpain Inhibitor (100 µM)Inhibition of Adhesion (%)Reference
Calpain Inhibitor I32.5 ± 0.6% aai.org
Calpain Inhibitor II42.3 ± 1.3% aai.org
Calpeptin (B1683957)64.0 ± 1.1% aai.org
This compoundDose-dependent inhibition of degranulation nih.gov

Cancer Research

The calpain/calpastatin system is increasingly recognized for its multifaceted role in cancer progression, influencing everything from tumor cell growth to the tumor microenvironment. plos.orgresearchgate.net Targeting calpain activity with specific inhibitors is considered a novel approach to limit the development of primary tumors and the formation of metastases. iiarjournals.orgnih.gov

Calpain inhibition has demonstrated significant anti-proliferative effects in various cancer cell lines. spandidos-publications.com Studies using novel aldehyde calpain inhibitors have shown potent activity against prostate (PC-3), cervical (HeLa), and leukemia (Jurkat, Daudi) cancer cells, with a reduced effect on non-cancerous cell lines. spandidos-publications.com The mechanism often involves the induction of G2/M cell cycle arrest. spandidos-publications.com

In some cancer models, calpain inhibition can induce apoptosis, or programmed cell death. frontiersin.org For instance, in glioblastoma-derived endothelial cells (GECs), calpain inhibition, particularly of calpain-1, demonstrated strong pro-apoptotic efficacy, leading to up to 80% cell mortality, which was confirmed by increased caspase-3/7 activity. frontiersin.org This effect is partly attributed to the accumulation of c-Myc, a known calpain substrate. frontiersin.org However, the role of calpains in cell survival is complex; in some contexts, they contribute to pro-survival pathways, and their inhibition can sensitize tumor cells to chemotherapy. nih.govtandfonline.com For example, calpains can degrade the tumor suppressor p53, and their inhibition may lead to p53 stabilization. tandfonline.com The response to calpain inhibition can be cell-type dependent, with some cancer cells being more susceptible to apoptosis than others. spandidos-publications.com For example, leukemia cell lines with undetectable m-calpain were more susceptible to apoptosis following calpain inhibition compared to prostate cancer cells that highly express m-calpain. spandidos-publications.com

Table 1: Effects of Calpain Inhibition on Tumor Cell Proliferation and Survival

Cell LineInhibitor UsedKey FindingsReference(s)
Glioblastoma Endothelial Cells (GECs) Calpain Inhibitor-1Strong pro-apoptotic efficacy (up to 80% mortality); Increased caspase-3/7 activity. frontiersin.org
PC-3 (Prostate), HeLa (Cervical), Jurkat, Daudi (Leukemia) Novel Aldehyde Calpain InhibitorsPotent anti-proliferative activity; Induced G2/M cell cycle arrest. spandidos-publications.com
Colorectal Cancer (CRC) Cells Calpain-1 knockdownSignificantly inhibited colony forming ability. spandidos-publications.com
v-Src-transformed cells Calpastatin overexpressionSuppressed cell cycle progression and proliferation. nih.gov

A critical aspect of metastasis is the ability of cancer cells to migrate and invade surrounding tissues. Calpains are essential for cytoskeleton reorganization and are therefore key promoters of cell migration and invasiveness. plos.org Inhibition of calpain activity has been shown to be an effective strategy to impede these processes. nih.govfrontiersin.org

Treatment with calpain inhibitors like calpeptin has been shown to significantly reduce the migration and invasion of various tumor cells. iiarjournals.org For example, studies demonstrated a dramatic reduction in the invasiveness of rhabdomyosarcoma and lung cancer cells upon calpeptin treatment. frontiersin.org Similarly, inhibiting m-calpain reduced the invasiveness of prostate carcinoma cells. nih.govfrontiersin.org The mechanism involves modulating the turnover of focal adhesions; calpain inhibition can stabilize the linkages between integrins and the cytoskeleton, thereby decreasing the retraction of the cell's rear and slowing migration. portlandpress.com Furthermore, calpain inhibition can reduce the expression and secretion of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for degrading the extracellular matrix and facilitating tumor invasion. nih.govfrontiersin.org

Table 2: Impact of Calpain Inhibition on Tumor Cell Migration and Invasion

Cell Line/ModelInhibitor/MethodReduction in MigrationReduction in InvasionReference(s)
A7 (Melanoma) Calpeptin82.1%86.2% iiarjournals.org
PC3 (Prostate) Calpeptin60.8%29.8% iiarjournals.org
T241 (Fibrosarcoma) Calpeptin50.5%38.2% iiarjournals.org
Lung Cancer Cells CalpeptinMigration blockedInvasiveness reduced nih.gov
Prostate Carcinoma Cells Calpain Inhibitor INot specifiedInvasiveness reduced frontiersin.org

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and progression, and calpains are key participants in this process. frontiersin.orgfrontiersin.org They are strongly activated by pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). frontiersin.orgnih.gov The VEGF/VEGFR2 axis stimulates calpain-2 dependent pathways that promote angiogenesis. frontiersin.org

Inhibition of calpains has been shown to effectively impair angiogenic mechanisms. frontiersin.org In studies on glioblastoma endothelial cells (GECs), which are central to the tumor's vascularization, calpain inhibitors successfully hindered their functionality, including in vitro migration and angiogenesis. frontiersin.org Specifically, this compound was particularly effective at counteracting the formation of tube-like structures, a key step in angiogenesis. frontiersin.org The investigation into the molecular mechanisms revealed that calpain inhibition led to a downregulation of the MAPK pathway and the VEGF/VEGFRs signaling axis, both of which are critical for promoting angiogenesis. frontiersin.org This suggests that targeting calpains could be a viable strategy to disrupt the blood supply to tumors, thereby inhibiting their growth and invasive potential. nih.govfrontiersin.org

Cardiovascular Disease Models

Calpain inhibition has emerged as a promising therapeutic strategy in preclinical models of cardiovascular disease. jacc.org Overactivation of calpains is a common feature in various cardiac pathologies, contributing to adverse remodeling, inflammation, and fibrosis. jacc.orgnih.gov

Myocardial hypertrophy, an enlargement of the heart muscle, and fibrosis, the scarring of heart tissue, are hallmarks of many heart diseases that can lead to heart failure. nih.gov Calpain inhibition has been shown to attenuate both of these pathological processes in various animal models. nih.govscienceopen.com

In mouse models of type 1 diabetes, both genetic (cardiomyocyte-specific knockout of Capn4) and transgenic (overexpression of calpastatin) inhibition of calpain function reduced myocardial hypertrophy and fibrosis, leading to improved heart function. nih.govscienceopen.com These beneficial effects were associated with the normalization of the NFAT (nuclear factor of activated T-cells) and NF-κB signaling pathways, which are known to promote hypertrophy and fibrosis. nih.govnih.gov Similarly, in models of pressure overload-induced heart failure, a new calpain inhibitor, NPO-2270, was as effective as the standard-of-care drug enalapril (B1671234) in preventing hypertrophy and fibrosis. oup.com

Chronic administration of the calpain inhibitor SNJ-1945 has also been shown to limit cardiomyocyte hypertrophy and collagen deposition in the non-infarcted myocardium following a heart attack. google.com Calpain inhibition is thought to prevent the degradation of key structural proteins within heart cells, thereby preserving cytoskeletal organization and function. nih.gov Studies in chronically ischemic swine showed that calpain inhibition decreased fibrosis by modulating the Jak/STAT/MCP-1 pathway and stabilizing cytoskeletal proteins. nih.gov

Table 3: Preclinical Studies on Calpain Inhibition in Myocardial Hypertrophy and Fibrosis

Disease ModelMethod of Calpain InhibitionKey OutcomesAssociated PathwaysReference(s)
Type 1 Diabetes (STZ-induced & OVE26 mice) Capn4 knockout or Calpastatin overexpressionReduced myocardial hypertrophy and fibrosis; Improved myocardial function.Normalization of NFAT and NF-κB activity. nih.govscienceopen.com
Pressure Overload (Transverse Aortic Constriction) NPO-2270 (oral inhibitor)Prevented progression of hypertrophy and interstitial fibrosis.Not specified oup.com
Myocardial Infarction (rat) SNJ-1945 (oral inhibitor)Attenuated cardiomyocyte hypertrophy and collagen deposition.Not specified google.com
Chronic Myocardial Ischemia (swine) Calpain inhibitorDecreased fibrosis deposition in ischemic and non-ischemic tissue.Jak/STAT/MCP-1 pathway. nih.gov
Angiotensin-II-induced Hypertension Calpastatin overexpressionReduced myocardial hypertrophy.NF-κB pathway. nih.gov

Muscular Dystrophy Models

There is no available research data specifically investigating the effects of this compound (Mu-Val-HPh-FMK) in preclinical models of muscular dystrophy. Research into the role of calpain in muscular dystrophy has explored the consequences of dystrophin deficiency, which can lead to increased intracellular calcium levels and subsequent activation of calpains, contributing to muscle protein degradation. scielo.broup.com Therapeutic strategies have been investigated using other inhibitors or by modulating the endogenous calpain inhibitor, calpastatin. oup.comnih.govphysiology.org

Information regarding the direct effect of this compound on muscle fiber degradation processes in muscular dystrophy models is not available in the current literature. General studies have implicated the calpain system in the initial stages of myofibrillar protein turnover by cleaving key cytoskeletal proteins, thereby disassembling the sarcomere for further degradation. pnas.org

Specific studies on the capacity of this compound to preserve muscle integrity in muscular dystrophy models have not been identified.

Infectious Disease Models

Research into the efficacy of calpain inhibitors against parasitic pathogens has included the testing of this compound. In a study evaluating various calpain inhibitors against the trypanosomatid Angomonas deanei, a model organism for related human pathogens like Leishmania, this compound was assessed for its effect on parasite viability.

The findings indicated that this compound, an irreversible inhibitor, only marginally affected the growth of the parasite. mdpi.comscielo.br This was in contrast to the reversible calpain inhibitor MDL28170, which demonstrated a significantly greater efficacy in decreasing in vitro parasite growth in the same study. mdpi.comscielo.br

Table 1: Comparative Efficacy of Calpain Inhibitors on Angomonas deanei Viability

CompoundInhibitor TypeEffect on A. deanei GrowthSource(s)
This compound IrreversibleMarginally affected parasite growth mdpi.comscielo.br
MDL28170 ReversibleSignificantly decreased parasite growth mdpi.comscielo.br
PD150606 Non-competitiveMarginally affected parasite growth mdpi.com

Methodological Approaches in Calpain Inhibitor Research

In Vitro Enzymology and Biochemical Assays

In vitro assays are fundamental to characterizing the potency and specificity of calpain inhibitors. These cell-free systems provide a controlled environment to study the direct interaction between the inhibitor and the calpain enzyme.

Fluorogenic substrate assays are a cornerstone for determining the inhibitory constant (K_i) of a calpain inhibitor, providing a quantitative measure of its potency. uni-muenchen.de In this method, a purified calpain enzyme, such as µ-calpain or m-calpain, is incubated with a specific fluorogenic substrate. uni-muenchen.debiorxiv.org A commonly used substrate is Suc-Leu-Tyr-AMC. biorxiv.org The cleavage of this substrate by calpain releases a fluorescent molecule, 7-amino-4-methylcoumarin (B1665955) (AMC), which can be detected by a fluorimeter. biorxiv.org

The rate of the enzymatic reaction is determined by measuring the increase in fluorescence over time. biorxiv.org To determine the K_i value, the assay is performed with varying concentrations of both the substrate and the inhibitor. acs.org The initial reaction rates are then fitted to kinetic models, such as the Michaelis-Menten equation, to calculate the K_i value. acs.org This value represents the concentration of the inhibitor required to produce half-maximum inhibition and is a critical parameter for comparing the potency of different inhibitors. For instance, a K_i value of 0.2 nM for a calpastatin-derived peptide demonstrates its high potency as a calpain inhibitor. uni-muenchen.de

ParameterDescriptionExample SubstrateTypical Measurement
K_i (Inhibitory Constant) Concentration of inhibitor required to produce half-maximum inhibition. A lower K_i indicates higher potency.Suc-Leu-Tyr-AMCFluorescence (Ex/Em: ~360/460 nm)
Enzyme Source Purified calpain-1 or calpain-2 from various sources (e.g., human erythrocytes, recombinant expression).N/AN/A
Assay Conditions Specific buffer, pH, temperature, and calcium concentration to ensure optimal enzyme activity.N/AN/A

Spectrin (B1175318), a key cytoskeletal protein, is a well-established substrate for calpain. nih.gov Its cleavage by calpain generates specific breakdown products (SBDPs) that serve as reliable markers of calpain activity within cells and tissues. acs.orgnih.gov The analysis of these SBDPs, typically through Western blotting, provides a direct measure of calpain activation in response to various stimuli and the efficacy of calpain inhibitors in preventing this breakdown.

Under conditions of calpain activation, such as those induced by traumatic brain injury or excitotoxicity, α-spectrin is cleaved to produce characteristic fragments of 150 kDa and 145 kDa. nih.govoup.com The presence and intensity of these bands on a Western blot are indicative of calpain activity. For example, in a mouse model of traumatic brain injury, treatment with the calpain inhibitor MDL-28170 significantly reduced the levels of the 145 kDa SBDP in both the hippocampus and cortex. nih.gov Similarly, in cultured neurons exposed to NMDA, the calpain inhibitor calpeptin (B1683957) reduced the accumulation of the 145 kDa spectrin fragment. researchgate.net

In contrast, caspase-3, another protease involved in apoptosis, cleaves spectrin to produce a distinct 120 kDa fragment. oup.com This allows researchers to differentiate between calpain- and caspase-mediated proteolysis. The analysis of spectrin breakdown patterns can therefore provide valuable insights into the specific proteolytic pathways activated during different forms of cell death. oup.com

Calpain InhibitorExperimental ModelObserved Effect on Spectrin Breakdown
MDL-28170 Hypoxic-ischemic brain injury in neonatal ratsSuppressed 145/150 kDa and 120 kDa SBDPs. nih.gov
Calpeptin Postnatal rat cerebellumReduced spectrin breakdown products. oncotarget.com
Calpeptin NMDA-exposed neuronal culturesReduced accumulation of the 145 kDa SBDP. researchgate.net
Calpain Inhibitor I (ALLN) Capacitated spermInhibited the production of spectrin breakdown products. bioscientifica.com

Western blotting and immunostaining are indispensable techniques for examining the broader cellular effects of calpain inhibition. These methods allow for the detection and quantification of specific proteins, providing insights into the signaling pathways and cellular processes modulated by calpain activity.

Western blotting is used to measure the total expression levels of calpain isoforms (e.g., calpain-1 and calpain-2) and their endogenous inhibitor, calpastatin. aai.orgoup.com It is also crucial for analyzing the cleavage of various calpain substrates beyond spectrin, such as talin, focal adhesion kinase (FAK), and protein kinase C (PKC). spandidos-publications.comd-nb.info For instance, the inhibition of calpain can prevent the proteolytic cleavage of FAK, a key regulator of cell adhesion and migration. spandidos-publications.com

Immunostaining, which includes techniques like immunofluorescence and immunohistochemistry, provides spatial information about protein localization within cells and tissues. This can reveal how calpain inhibition affects the distribution of proteins involved in cellular structures and signaling complexes. For example, immunostaining can be used to visualize the co-localization of calpain with its substrates at specific cellular compartments, such as focal adhesions.

TechniqueApplication in Calpain Inhibitor ResearchKey Findings
Western Blotting Quantify expression of calpain isoforms, calpastatin, and cleavage of substrates like FAK and talin.Calpain inhibitors can block the proteolytic cleavage of FAK induced by fibronectin. spandidos-publications.com
Immunostaining Visualize the cellular localization of calpains and their substrates.Can reveal the impact of calpain inhibition on the integrity of cellular structures.

Cell-Based Assays

Cell-based assays are essential for understanding the functional consequences of calpain inhibition in a more physiologically relevant context. These assays assess the effects of inhibitors on complex cellular behaviors such as viability, apoptosis, adhesion, migration, and invasion.

Assays that measure cell viability and apoptosis are critical for evaluating the potential of calpain inhibitors to protect cells from death or to induce death in cancer cells.

Resazurin (or MTT) Assay: These colorimetric assays measure metabolic activity as an indicator of cell viability. They have been used to demonstrate that calpain inhibitors can enhance the cytotoxicity of other anticancer agents. For example, the combination of a calpain inhibitor with bortezomib (B1684674) led to decreased viability in myeloma cells. biorxiv.org

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of apoptosis. In studies of traumatic brain injury, TUNEL staining has shown that calpain inhibition can reduce the number of apoptotic cells in the cortex. acs.org

Annexin-V Staining: This assay identifies the externalization of phosphatidylserine, an early event in apoptosis. It has been used to show that calpain inhibitors can induce apoptosis in various tumor cell lines. spandidos-publications.compsu.edu For instance, a novel aldehyde calpain inhibitor was shown to induce apoptosis in PC-3 prostate cancer cells, as detected by Annexin-V staining. spandidos-publications.com

AssayPrincipleApplication in Calpain Inhibitor Research
Resazurin/MTT Measures metabolic activity to assess cell viability.Shows that calpain inhibition can enhance the cytotoxicity of chemotherapeutic drugs. biorxiv.org
TUNEL Detects DNA fragmentation in apoptotic cells.Demonstrates the neuroprotective effects of calpain inhibitors by reducing apoptosis. acs.org
Annexin-V Detects early apoptotic events (phosphatidylserine externalization).Quantifies the induction of apoptosis by calpain inhibitors in cancer cells. spandidos-publications.com

Calpains play a significant role in cell motility by regulating the turnover of focal adhesions. Assays that measure cell adhesion, migration, and invasion are therefore crucial for understanding the impact of calpain inhibitors on these processes, particularly in the context of cancer metastasis.

Cell Adhesion Assays: These assays measure the ability of cells to attach to an extracellular matrix substrate. It has been shown that inhibition of calpain activity can reduce the adhesion of thyroid carcinoma cells. frontiersin.org

Migration Assays (e.g., Wound Healing/Scratch Assay, Transwell/Boyden Chamber Assay): These assays quantify the movement of cells. In a wound healing assay, a gap is created in a cell monolayer, and the rate at which cells migrate to close the gap is measured. Transwell assays measure the movement of cells through a porous membrane. Studies have demonstrated that calpain inhibitors can significantly reduce the migration of glioblastoma endothelial cells and breast cancer cells. spandidos-publications.comfrontiersin.org

Invasion Assays (e.g., Matrigel Invasion Assay): This is a modified Transwell assay where the membrane is coated with a layer of Matrigel, a basement membrane extract. This assay measures the ability of cells to degrade the matrix and invade through it, a key step in cancer metastasis. Calpain inhibitors have been shown to inhibit the invasion of breast cancer and thyroid carcinoma cells. frontiersin.orgrupress.org

AssayPrincipleApplication in Calpain Inhibitor Research
Cell Adhesion Measures the attachment of cells to a substrate.Demonstrates that calpain inhibition can reduce cancer cell adhesion. frontiersin.org
Migration (Wound Healing/Transwell) Quantifies the movement of cells.Shows that calpain inhibitors can suppress the migration of various cancer cells. spandidos-publications.comfrontiersin.org
Invasion (Matrigel) Measures the ability of cells to move through an extracellular matrix.Reveals the potential of calpain inhibitors to block cancer cell invasion. frontiersin.orgrupress.org

Advanced Structural and Computational Studies

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic interactions between a calpain inhibitor and the calpain enzyme at an atomic level. acs.orgmdpi.comtandfonline.comscirp.org These simulations provide insights into the stability of the inhibitor-enzyme complex and the specific molecular interactions that govern binding. acs.orgtandfonline.com

The process typically involves setting up a system that includes the calpain enzyme and the inhibitor, solvated in a water box with neutralizing ions. acs.org The system is then subjected to energy minimization and a series of simulations under controlled temperature and pressure to observe the conformational changes and interactions over time. acs.org Force fields like CHARMM and OPLS are used to describe the potential energy of the system. acs.org

MD simulations have been employed to:

Analyze the stability of inhibitor binding to the calpain active site. acs.orgtandfonline.com

Investigate the conformational changes in both the inhibitor and the enzyme upon binding. acs.org

Calculate binding free energies to predict the affinity of an inhibitor for the enzyme. biorxiv.org

Understand the role of specific residues in the binding interaction. mdpi.combiorxiv.org

For example, MD simulations were used to study the interaction of ketoamide calpain inhibitors with calpain-1 and calpain-2, helping to validate in silico protein models against experimental data. biorxiv.org In another study, MD simulations of Calpain Inhibitor IV in complex with the main protease of SARS-CoV-2 were conducted to assess the stability of their interaction. tandfonline.com

Protein crystallography is an essential technique for determining the three-dimensional structure of calpain in complex with its inhibitors. acs.orgbiorxiv.orgresearchgate.netcapes.gov.br These crystal structures provide a static, high-resolution snapshot of the binding mode, revealing the precise orientation of the inhibitor in the active site and the key interactions with surrounding amino acid residues. acs.orgcapes.gov.br

This structural information is fundamental for structure-activity relationship (SAR) studies. capes.gov.brbenthamdirect.comnih.gov SAR studies systematically modify the chemical structure of an inhibitor and evaluate the impact of these changes on its inhibitory activity. benthamdirect.com By correlating structural modifications with changes in potency and selectivity, researchers can understand the structural requirements for optimal inhibition. benthamdirect.comnih.gov

Key findings from crystallographic and SAR studies include:

The identification of specific interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for inhibitor binding. acs.orgcapes.gov.br

The discovery of unexpected interactions, like aromatic stacking between an inhibitor moiety and a tryptophan residue in the enzyme, which can enhance potency. capes.gov.br

The elucidation of how different chemical groups (or "warheads") on the inhibitor interact with the catalytic cysteine residue in the calpain active site. benthamdirect.comnih.gov

The design of more selective inhibitors by exploiting structural differences between different calpain isoforms or between calpains and other proteases. biorxiv.orgsemanticscholar.org

For instance, the crystal structure of a nonpeptide calpain inhibitor bound to a hydrophobic pocket on the calcium-binding domain of calpain has opened avenues for designing novel, cell-permeable inhibitors. benthamdirect.com

In Vivo Animal Model Studies

To evaluate the therapeutic potential of calpain inhibitors in a physiological context, various in vivo animal models that mimic human diseases are employed.

Traumatic Brain Injury (TBI): The Controlled Cortical Impact (CCI) model is a widely used and reproducible method to induce TBI in rodents. acs.orgnih.gov In this model, a controlled impact is delivered to the exposed dura, leading to calpain activation within minutes and subsequent neurodegeneration. acs.org Calpain inhibitors have been shown to be neuroprotective in this model, reducing neuronal damage and cell death. biorxiv.orgacs.org

Spinal Cord Injury (SCI): The epidural balloon compression technique is used to create a reproducible spinal cord injury in animal models, such as dogs. researchgate.netnih.gov This method allows for the investigation of the role of calpains in the secondary injury cascade that follows the initial trauma. nih.gov Studies have shown that administration of calpain inhibitors can reduce tissue damage and improve functional outcomes in these models. researchgate.netnih.govuky.edu

Diabetes: Streptozotocin (STZ)-induced diabetes in mice is a common model for type 1 diabetes. nih.govscienceopen.comresearchgate.netoup.comahajournals.org In this model, STZ destroys pancreatic beta cells, leading to hyperglycemia and subsequent complications, including increased calpain activity in various tissues like the heart and aorta. nih.govoup.com Calpain inhibitors and transgenic overexpression of the endogenous calpain inhibitor, calpastatin, have been shown to reduce oxidative stress, endothelial dysfunction, and myocardial hypertrophy in these diabetic models. nih.govscienceopen.com The OVE26 mouse, a transgenic model of type 1 diabetes, is also utilized to study the long-term effects of calpain activation. nih.govscienceopen.comresearchgate.net

Transgenic Models: Transgenic animal models are invaluable for studying the specific roles of calpains and the effects of their inhibition. These models involve the genetic manipulation of calpain-related genes.

Calpastatin Overexpression: Mice that overexpress calpastatin, the endogenous inhibitor of calpain, are used to study the effects of long-term calpain inhibition in various disease states, including diabetes, neurodegenerative diseases, and cardiac hypertrophy. nih.govucl.ac.ukoup.comnih.govresearchgate.net For example, transgenic overexpression of calpastatin has been shown to reduce ROS production in diabetic mice and ameliorate neuropathology in a mouse model of Parkinson's disease. nih.govoup.com

Gene Knockout/Knockdown: Models with targeted deletion or reduced expression (knockdown) of specific calpain genes (e.g., Capn4) are used to dissect the function of individual calpain isoforms. biorxiv.orgscienceopen.com

Table 2: Examples of In Vivo Animal Models in Calpain Inhibitor Research

Disease/Condition Animal Model Method of Induction Key Findings with Calpain Inhibition Reference
Traumatic Brain Injury Mouse Controlled Cortical Impact (CCI) Reduced neuronal cell death and neuroinflammation. biorxiv.orgacs.orgnih.gov
Spinal Cord Injury Dog, Rat Epidural Balloon Compression, Contusion Improved tissue sparing and functional recovery. researchgate.netnih.govuky.edunih.gov
Type 1 Diabetes Mouse Streptozotocin (STZ) injection Attenuated endothelial dysfunction, reduced myocardial hypertrophy and fibrosis. nih.govscienceopen.comresearchgate.netoup.com
Type 1 Diabetes Mouse OVE26 Transgenic Model Decreased ROS production in vascular tissues. nih.govscienceopen.comresearchgate.net
Neurodegeneration Mouse [A30P]αSyn Transgenic Model Reduced α-synuclein aggregation and synaptic impairment. oup.com
Cardiac Hypertrophy Mouse Calpastatin Overexpression Transgenic Model Facilitated reversal of myocardial hypertrophy. nih.govresearchgate.net
Guillain-Barré Syndrome Mouse Monoclonal AGAb + human complement Protected distal nerve structural integrity and hastened recovery. ucl.ac.uk
Machado-Joseph Disease Mouse Lentiviral-mediated expression of mutant ataxin-3 Alleviated neuropathology and motor impairments. oup.com

Assessment of Functional Outcomes (e.g., Locomotor Scores, Cognitive Tests)

The evaluation of functional outcomes is a critical component in determining the therapeutic potential of calpain inhibitors in preclinical models of neurological injury and disease. These assessments provide insights into whether the molecular and cellular effects of calpain inhibition translate into meaningful improvements in an organism's ability to perform complex tasks.

In studies of spinal cord injury (SCI), locomotor rating scales are frequently employed to quantify functional recovery. For instance, in a canine model of SCI, the combination of a selective calpain inhibitor, PD150606, with methylprednisolone (B1676475) sodium succinate (B1194679) (MPSS) resulted in a significant improvement in the canine Basso, Beattie, and Bresnahan (cBBB) locomotor score compared to control groups. mdpi.com This improvement in locomotion over time correlated with electrophysiological measures, specifically a decrease in wave latency and an increase in amplitude of somatosensory evoked potentials. mdpi.com Similarly, research in rat models of contusive SCI has demonstrated that sustained administration of the calpain inhibitor MDL28170 leads to significant improvements in open-field locomotor function. nih.gov Another study using a rat model of traumatic spinal cord injury showed that the calpain inhibitor AK 295 significantly increased locomotor test results. researchgate.net

Cognitive function is another key area of assessment, particularly in the context of traumatic brain injury (TBI) and neurodegenerative diseases. frontiersin.org Pharmacological inhibition of calpains has been shown to improve cognitive behavior in animal models. nih.gov For example, after TBI, the administration of calpain inhibitors has been associated with attenuated cognitive deficits. researchgate.net Research using transgenic mice that overexpress calpastatin, the endogenous inhibitor of calpains, has also demonstrated improved cognitive function following TBI. nih.gov

The table below summarizes findings from studies assessing functional outcomes with calpain inhibitor treatment.

Model Calpain Inhibitor/Method Functional Outcome Measure Result Reference
Canine Spinal Cord InjuryPD150606 + MPSScBBB Locomotor ScoreSignificant Improvement mdpi.com
Rat Spinal Cord InjuryMDL28170Open-field LocomotionSignificant Improvement nih.gov
Rat Spinal Cord InjuryAK 295Locomotor TestSignificant Increase researchgate.net
Rat Traumatic Brain InjuryCalpain Inhibitor AdministrationCognitive and Motor BehaviorImprovement nih.gov
Transgenic Mouse (TBI)Calpastatin OverexpressionCognitive FunctionImprovement nih.gov

Histopathological and Morphological Analyses (e.g., Neuronal Loss, Glial Activation, Angiogenesis, Fibrosis)

Histopathological and morphological analyses are essential for understanding the cellular and tissue-level effects of calpain inhibition. These methods provide direct evidence of neuroprotection and tissue preservation.

A primary focus of these analyses is the assessment of neuronal loss . In a canine model of SCI, the combined administration of the calpain inhibitor PD150606 and MPSS led to considerably lower neuronal loss in the spinal cord tissue. mdpi.com This neuroprotective effect is a common finding in studies investigating calpain inhibitors. frontiersin.org For instance, in a rat model of traumatic spinal cord injury, treatment with the calpain inhibitor AK 295 resulted in the observation of more healthy cells and a significant decrease in the number of apoptotic cells in the gray matter. researchgate.net

Glial activation , a hallmark of neuroinflammation following injury, is another critical parameter. The same canine SCI study demonstrated that the combination treatment significantly reduced microglial cell infiltration. mdpi.com Markers for glial activation, such as Glial Fibrillary Acidic Protein (GFAP) for astrocytes and CD11 for microglia, were found to be significantly reduced in the combination treatment group. mdpi.com TGF-β signaling is a key pathway that regulates the expression of GFAP in astrocytes. mdpi.com

Angiogenesis , the formation of new blood vessels, is a complex process that can be influenced by calpains. In the context of glioblastoma, calpain inhibitors have been shown to impair angiogenic mechanisms. frontiersin.org Research on glioblastoma-derived endothelial cells demonstrated that calpain inhibitors could slow their proliferation and inhibit their functionality in migration and in vitro angiogenesis. frontiersin.org This is significant because the hypoxic core of these tumors typically activates pro-angiogenic mechanisms to support tumor growth. frontiersin.org

Fibrosis , the formation of scar tissue, is another pathological process where calpains may play a role. For example, calpastatin-mediated autophagy has been shown to prevent cardiac fibrosis in a murine model of type 2 diabetes. researchgate.net

The following table details the histopathological and morphological findings in studies involving calpain inhibition.

Pathological Feature Model System Intervention Key Findings Reference
Neuronal LossCanine Spinal Cord InjuryPD150606 + MPSSSignificantly lower neuronal loss. mdpi.com
Neuronal LossRat Traumatic Spinal Cord InjuryAK 295Decreased number of apoptotic cells. researchgate.net
Glial ActivationCanine Spinal Cord InjuryPD150606 + MPSSReduced microglial cell infiltration and decreased GFAP and CD11 levels. mdpi.com
AngiogenesisGlioblastoma Endothelial CellsCalpain Inhibitors 1 & 2, CalpastatinImpaired proliferation, migration, and in vitro angiogenesis. frontiersin.org
FibrosisMurine Model of Type 2 DiabetesCalpastatin-mediated autophagyPrevention of cardiac fibrosis. researchgate.net

Targeted Genetic Manipulation (e.g., Calpastatin Overexpression, Calpain Knockout Models)

Targeted genetic manipulation provides a powerful approach to investigate the specific roles of the calpain system in various physiological and pathological processes. By either enhancing the endogenous inhibition of calpain or by removing specific calpain subunits, researchers can dissect the precise contributions of this proteolytic system.

Calpastatin Overexpression is a widely used strategy to specifically inhibit calpain activity. Calpastatin is the endogenous and highly specific inhibitor of calpains. mdpi.comnih.gov Transgenic mice that overexpress human calpastatin (hCAST) have been developed to study the effects of enhanced calpain inhibition. nih.gov In a model of traumatic brain injury, these mice exhibited significantly attenuated acute motor dysfunction. nih.gov Furthermore, calpastatin overexpression has been shown to reduce the activation of the NFAT pathway and attenuate myocardial hypertrophy in a mouse model of type 1 diabetes. mdpi.com In the context of polyglutamine disorders, overexpressing calpastatin in cell models of spinocerebellar ataxia 3 (SCA3) lowered the cleavage and aggregation of the polyQ-expanded Ataxin-3 protein. frontiersin.org Similarly, in models of v-Src-induced oncogenic transformation, calpastatin overexpression suppressed the hyperphosphorylation of the retinoblastoma protein (pRb) and the increase in cell cycle proteins like cyclin A, cyclin D, and cdk2. researchgate.net

Calpain Knockout Models involve the genetic deletion of genes encoding for calpain subunits. Since calpain-1 and calpain-2 are heterodimers requiring a common regulatory subunit encoded by the capn4 gene for their activity, knocking out capn4 effectively inhibits both major calpain isoforms. ahajournals.org Cardiomyocyte-specific capn4 knockout mice have been instrumental in demonstrating the role of calpain in endotoxemia-induced myocardial dysfunction. ahajournals.org These knockout mice showed decreased myocardial TNF-α expression, reduced mitochondrial reactive oxygen species production, and attenuated myocardial dysfunction. ahajournals.org The use of calpain knockout models has been a key strategy in determining the contribution of calpains to neurodegenerative pathology, although results can sometimes be inconsistent, highlighting the complexity of these systems. nih.gov

The table below provides a summary of research findings using targeted genetic manipulation of the calpain system.

Genetic Manipulation Model System Key Findings Reference
Calpastatin OverexpressionTransgenic Mouse (Traumatic Brain Injury)Attenuated acute motor dysfunction. nih.gov
Calpastatin OverexpressionMouse Model of Type 1 DiabetesReduced NFAT pathway activation and attenuated myocardial hypertrophy. mdpi.com
Calpastatin OverexpressionCell Model of SCA3Lowered cleavage and aggregation of polyQ-expanded Ataxin-3. frontiersin.org
Calpastatin Overexpressionv-Src Transformed CellsSuppressed hyperphosphorylation of pRb and elevation of cell cycle proteins. researchgate.net
Calpain Knockout (capn4)Cardiomyocyte-specific Knockout Mice (Endotoxemia)Decreased myocardial TNF-α, reduced mitochondrial ROS, and attenuated myocardial dysfunction. ahajournals.org

Challenges and Future Directions in Calpain Inhibitor Research

Achieving Isoform-Specific Inhibition (Calpain-1 vs. Calpain-2 vs. Non-Classical Calpains)

A primary challenge in the development of calpain inhibitors is achieving specificity for individual isoforms. The two most studied calpains, calpain-1 and calpain-2, are ubiquitously expressed and share a high degree of structural similarity, making it difficult to design inhibitors that can differentiate between them. igakuken.or.jpoup.com This lack of specificity is a significant concern because these isoforms can have opposing roles in cellular processes. frontiersin.orgtandfonline.com For instance, in the context of neuronal health, calpain-1 activation can be neuroprotective, while prolonged calpain-2 activation is associated with neuronal damage. frontiersin.orgnih.gov Therefore, a non-selective inhibitor could have unintended and potentially detrimental effects by inhibiting the beneficial actions of calpain-1. frontiersin.org

The development of inhibitors for non-classical calpains presents an even greater challenge. nih.gov These isoforms have more diverse structures and their specific functions are less understood. nih.govnih.govfrontiersin.org While some non-classical calpains have been linked to specific diseases, such as calpain-5 with certain ocular pathologies and calpain-10 with type 2 diabetes, the lack of detailed structural and functional knowledge hinders the rational design of specific inhibitors. google.commdpi.comesmed.org

Current research efforts are focused on several strategies to overcome these specificity issues. One approach is to target regions of the calpain enzymes outside of the highly conserved active site. igakuken.or.jp This could involve developing allosteric inhibitors that bind to unique sites on a specific isoform, thereby modulating its activity without affecting other calpains. nih.gov Additionally, advances in structural biology are providing more detailed pictures of the three-dimensional structures of different calpain isoforms, which may reveal subtle differences that can be exploited for the design of more selective inhibitors. igakuken.or.jp The ultimate goal is to develop compounds with high selectivity for the target calpain isoform, minimizing off-target effects and maximizing therapeutic benefit. mdpi.com

Strategies for Enhanced Cellular Permeability and Delivery in Preclinical Models

Another significant hurdle in calpain inhibitor research is ensuring that these molecules can effectively reach their intracellular targets. Many early-generation calpain inhibitors are peptide-based molecules, which often suffer from poor cell permeability and are susceptible to degradation by proteases. igakuken.or.jpmdpi.com This limits their effectiveness in cellular and in vivo models.

To address these limitations, researchers are exploring several innovative strategies to enhance the delivery and stability of calpain inhibitors.

One promising approach is the design of peptidomimetics, which are molecules that mimic the structure of peptides but have been chemically modified to improve their drug-like properties. mdpi.com These modifications can include alterations to the peptide backbone or the incorporation of non-natural amino acids to increase stability and resistance to enzymatic degradation. mdpi.com

Another strategy involves conjugating calpain inhibitors to cell-penetrating peptides (CPPs). uni-muenchen.denih.gov CPPs are short peptides that can traverse cell membranes and can be used to carry a variety of cargo molecules, including other peptides and small molecules, into cells. google.comuni-muenchen.de For example, a peptide derived from calpastatin, the endogenous inhibitor of calpain, was made cell-permeable by conjugation with the CPP penetratin. uni-muenchen.de This conjugate was able to inhibit calpain activity within living cells at much lower concentrations than the unconjugated peptide. uni-muenchen.de

Nanotechnology offers another avenue for improving the delivery of calpain inhibitors. Nanoscaffolds, such as polymeric nanoparticles and liposomes, can be used to encapsulate calpain inhibitors, protecting them from degradation and facilitating their delivery to specific cells or tissues. acs.orgnih.govresearchgate.netwhiterose.ac.uk These delivery systems can be designed to release the inhibitor in a controlled manner in response to specific stimuli, such as changes in pH or the presence of certain enzymes. nih.govresearchgate.net

For instance, a nanotheranostic platform has been developed that not only delivers a calpain inhibitor but also senses calpain activity. acs.org This system incorporates both a calpain inhibitor peptide and a sensor peptide onto a polymeric nanoscaffold. acs.org In a mouse model of traumatic brain injury, this system was able to access the injured brain tissue and inhibit calpain activity in specific cell types. acs.org Such systems provide valuable tools for studying the regional and cell-specific effects of calpain inhibition. acs.org

Understanding Complex Roles of Calpains in Specific Pathologies

The roles of calpains in disease are often complex and context-dependent. While calpain overactivation is implicated in a variety of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer, the specific contributions of different calpain isoforms are not always clear. tandfonline.comnih.govresearchgate.netnih.gov As mentioned previously, calpain-1 and calpain-2 can have opposing effects, with one being protective and the other detrimental in the same disease model. frontiersin.org

Furthermore, the function of a particular calpain isoform can vary depending on the cell type and the specific pathological conditions. nih.gov This complexity underscores the need for a deeper understanding of the physiological and pathological roles of each calpain isoform. mdpi.com Future research will need to focus on elucidating the specific substrates of each isoform and the downstream signaling pathways that are affected by their cleavage. This knowledge is essential for identifying the most appropriate therapeutic targets and for developing effective and safe calpain-based therapies. mdpi.com

Development of Novel Assay Systems for High-Throughput Screening in Research

The discovery of new and improved calpain inhibitors is heavily reliant on the availability of robust and efficient screening assays. Traditional methods for measuring calpain activity can be time-consuming and may not be suitable for screening large libraries of compounds. researchgate.netspringernature.com Therefore, there is a need for novel assay systems that are amenable to high-throughput screening (HTS). plos.org

Recent advances in assay development have led to the creation of more sensitive and efficient methods for measuring calpain activity. researchgate.netspringernature.com One such method is based on Förster Resonance Energy Transfer (FRET). researchgate.netspringernature.com FRET-based assays use a peptide substrate that is labeled with two different fluorescent molecules. researchgate.net When the substrate is intact, the two fluorophores are in close proximity, and the emission of one fluorophore is quenched by the other. researchgate.net Upon cleavage by calpain, the fluorophores are separated, leading to an increase in fluorescence that can be easily measured. researchgate.netspringernature.com These assays are highly sensitive and can be adapted for use in a multi-well plate format, making them ideal for HTS. google.comresearchgate.netspringernature.com

Another innovative approach is the development of cell-based luminescent assays. promega.sg These assays use a cell-permeant substrate that is converted into a luminescent product upon cleavage by intracellular calpains. promega.sg This method allows for the screening of compounds in a more physiologically relevant cellular environment and can identify inhibitors that act at different points in the calpain activation pathway. promega.sg The development of such HTS assays will accelerate the discovery of novel and potent calpain inhibitors. plos.orgpromega.sg

Integration with Multi-Targeted Therapeutic Strategies in Preclinical Development

Given the complex nature of many diseases, it is unlikely that a single-target therapeutic approach will be effective in all cases. The intricate involvement of calpains in numerous cellular pathways suggests that combining calpain inhibitors with other targeted therapies could be a more effective strategy. tandfonline.com As our understanding of the specific roles of calpains in different pathologies grows, so too will the rationale for combining calpain inhibitors with other agents. tandfonline.com

For example, in cancer, where calpains are known to be involved in processes such as cell migration and invasion, combining a calpain inhibitor with a drug that targets cell proliferation could lead to a synergistic anti-tumor effect. tandfonline.com Similarly, in neurodegenerative diseases, a multi-targeted approach that combines a calpain-2 inhibitor with a neuroprotective agent could provide enhanced therapeutic benefits. frontiersin.org

The development of isoform-specific calpain inhibitors will be critical for the successful implementation of these combination therapies. tandfonline.com By selectively targeting the detrimental calpain isoforms, it will be possible to minimize off-target effects and create more effective and safer treatment regimens for a wide range of diseases.

Q & A

Q. How does Calpain Inhibitor V achieve isoform-specific inhibition of calpains, and how does this differ from endogenous calpastatin?

this compound (MDL 28170) selectively targets calpain isoforms by binding to hydrophobic pockets near the catalytic domain, as revealed by structural studies of calpain-inhibitor complexes. Unlike endogenous calpastatin, which requires Ca²⁺-dependent binding to multiple sites on calpains, synthetic inhibitors like this compound often exploit non-competitive or irreversible mechanisms. For example, calpastatin inhibits µ-calpain and m-calpain by blocking autoproteolytic activation, whereas this compound directly occupies the active site or adjacent regions, preventing substrate cleavage .

Q. What standardized methodologies are recommended for quantifying calpain inhibition efficacy in vitro?

Fluorescence-based enzymatic assays using substrates like Suc-LLVY-AMC are widely employed. Key steps include:

  • Pre-incubating cell lysates or purified calpain with this compound (10–50 µM) and Ca²⁺ (2–5 mM) to activate calpain.
  • Measuring substrate cleavage via fluorescence (Ex/Em: 380/460 nm) over 30–60 minutes.
  • Including controls such as calpastatin (endogenous inhibitor) and Z-LLY-FMK (irreversible inhibitor) to validate specificity .
  • Normalizing data to protein concentration and expressing inhibition as % activity relative to untreated samples.

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s neuroprotective effects in preclinical models?

Discrepancies often arise from differences in dosing regimens, model systems, and pharmacokinetic properties. For instance:

  • Positive Results : In traumatic brain injury models, this compound (10–20 mg/kg, intraperitoneal) reduced tau hyperphosphorylation and improved motor function by 40–60% .
  • Negative Results : A Phase I trial for a non-selective calpain inhibitor (ABT-957) failed due to insufficient brain penetration, highlighting the need for improved blood-brain barrier (BBB) permeability assessments in preclinical studies .
  • Recommendation : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to optimize dosing and validate brain exposure levels via LC-MS/MS in cerebrospinal fluid .

Q. What experimental design considerations are critical for evaluating the therapeutic window of this compound in cerebral ischemia?

Key factors include:

  • Timing : In rat middle cerebral artery occlusion (MCAO) models, a 6-hour post-ischemia treatment window achieved 50% infarct reduction, whereas delays beyond 8 hours abolished efficacy .
  • Dosing : Use ex vivo protease inhibition assays to determine pharmacodynamic half-life (e.g., MDL 28170: t½ = 2 hours) and adjust dosing intervals accordingly .
  • Outcome Measures : Combine histopathology (TTC staining) with behavioral tests (e.g., Morris water maze) to assess functional recovery .

Q. How do structural variations among calpain isoforms inform the rational design of inhibitors like this compound?

Structural studies reveal that calpain isoforms (e.g., µ-calpain, m-calpain, calpain-94) exhibit divergent domain orientations and substrate-binding pockets. For example:

  • Calpain-94 lacks sensitivity to calpastatin due to unique insertions in its regulatory domain .
  • Macrocyclic peptides mimicking calpastatin’s subdomain B can achieve isoform specificity by targeting non-catalytic regions .
  • Computational Approaches : Molecular docking and MD simulations (e.g., using Rosetta) predict binding poses and guide chemical modifications to enhance affinity for specific isoforms .

Data Analysis and Interpretation

Q. How should researchers address variability in calpain inhibition assays across different cell types?

  • Normalization : Express calpain activity as units/mg protein to account for lysate concentration differences.
  • Cross-Validation : Use multiple substrates (e.g., Suc-LLVY-AMC for µ-calpain, Boc-LM-CMAC for m-calpain) to confirm isoform-specific inhibition .
  • Statistical Modeling : Apply ANOVA with post-hoc tests to compare treatment groups, and report effect sizes (e.g., Cohen’s d) for translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.